molecular formula C14H10F3N3S2 B2427501 3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338751-25-0

3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B2427501
CAS No.: 338751-25-0
M. Wt: 341.37
InChI Key: XKPGYTCSJYFYLA-AATRIKPKSA-N
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Description

3-(Methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a thiazole ring substituted with a methylsulfanyl group, a trifluoromethylphenylamino group, and a carbonitrile group

Properties

IUPAC Name

3-methylsulfanyl-5-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S2/c1-21-13-11(8-18)12(22-20-13)5-6-19-10-4-2-3-9(7-10)14(15,16)17/h2-7,19H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPGYTCSJYFYLA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions

    Formation of Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a nitrile and a thiourea derivative under acidic conditions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a methylthiol reagent.

    Addition of Trifluoromethylphenylamino Group: The trifluoromethylphenylamino group is typically added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.

    Material Science: Its trifluoromethyl group imparts hydrophobicity, making it useful in designing water-repellent materials.

Biology and Medicine

    Drug Development:

    Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.

Industry

    Agriculture: Potential use in developing agrochemicals due to its stability and bioactivity.

    Electronics: Utilized in the synthesis of organic semiconductors and other electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Biological Activity

The compound 3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer, antifungal, and insecticidal properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}F3_{3}N3_{3}S
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, a study reported the following inhibition rates against several cancer cell lines at a concentration of 5 μg/mL:

Cell Line Inhibition Rate (%)
PC354.94
K56237.80
Hela48.25
A54940.78

These findings suggest that while the compound shows promising activity, it is less potent than established chemotherapeutics like doxorubicin .

Antifungal Activity

The antifungal properties of the compound were evaluated against several fungal strains. The results demonstrated varying degrees of effectiveness:

Fungal Strain Inhibition Rate (%)
Botrytis cinerea96.76
Sclerotinia sclerotiorum82.73
Dothidea sp.60.48

Notably, the compound showed comparable efficacy to tebuconazole, a standard antifungal agent, particularly against B. cinerea where some derivatives achieved up to 100% inhibition .

Insecticidal Activity

Insecticidal tests revealed that the compound also possesses insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The corrected mortality rates at a concentration of 500 µg/mL were significantly higher than those of the control agent chlorantraniliprole, indicating its potential as an insecticide .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Anticancer : The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.
  • Antifungal : It likely disrupts fungal cell wall synthesis and function.
  • Insecticidal : The mode of action may involve interference with neurotransmitter systems in insects.

Case Studies

  • Anticancer Study : A notable study focused on the compound's effect on prostate cancer cells (PC3). The results indicated that it could inhibit cell proliferation significantly compared to untreated controls.
  • Fungal Resistance : Another investigation highlighted the compound's ability to overcome resistance mechanisms in B. cinerea, suggesting that it could be a valuable addition to current antifungal therapies.

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